"synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
"synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL"
An In-Depth Technical Guide to the Synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol
Introduction
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol is a fluorinated amino alcohol of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoroethyl group can substantially alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the plausible synthetic strategies for this valuable building block, grounded in established chemical principles and supported by relevant literature.
Physicochemical and Safety Data
A summary of the key properties and hazard information for 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol is presented below.
| Property | Value | Source |
| CAS Number | 371-99-3 | [1][2][3] |
| Molecular Formula | C₄H₈F₃NO | [1][2] |
| Molecular Weight | 143.11 g/mol | [1][2] |
| IUPAC Name | 2-[(2,2,2-trifluoroethyl)amino]ethanol | [2] |
| Physical Form | Liquid | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |
Hazard Summary: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol can be approached through several established organic chemistry transformations. The two most logical and scientifically sound strategies are Nucleophilic Substitution and Reductive Amination .
Nucleophilic Substitution
This classical approach involves the formation of the central C-N bond through the reaction of an amine nucleophile with an alkyl halide or sulfonate electrophile. Two primary variations of this strategy are feasible.
In this route, the readily available and inexpensive ethanolamine acts as the nucleophile, displacing a suitable leaving group on a 2,2,2-trifluoroethyl electrophile. 2,2,2-Trifluoroethyl triflate is a highly effective alkylating agent for this purpose.[4][5]
Caption: Synthetic route via N-alkylation of ethanolamine.
The primary challenge with this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, bis(2,2,2-trifluoroethyl)aminoethanol. Careful control of stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product.
Alternatively, 2,2,2-trifluoroethylamine can be used as the nucleophile to displace a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Caption: Synthetic route via reaction of 2,2,2-trifluoroethylamine.
This method may require elevated temperatures to proceed at a reasonable rate, and the choice of solvent can be critical to ensure sufficient solubility of the reactants.
Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines.[6] This strategy involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol, glycolaldehyde is the appropriate carbonyl compound to react with 2,2,2-trifluoroethylamine.
Caption: Synthetic route via reductive amination of glycolaldehyde.
The high reactivity of glycolaldehyde presents a challenge in controlling selectivity.[7] However, the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), can favor the desired transformation. The choice of solvent is also a key parameter for achieving high yields.[7]
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol based on the strategies discussed above. These protocols are intended for experienced synthetic chemists and should be adapted and optimized as necessary.
Protocol for Route 1b: Reaction of 2,2,2-Trifluoroethylamine with 2-Chloroethanol
Materials:
-
2,2,2-Trifluoroethylamine
-
2-Chloroethanol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask, followed by 2,2,2-trifluoroethylamine (1.2 equivalents).
-
Add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the desired product.
Protocol for Route 2: Reductive Amination of Glycolaldehyde
Materials:
-
Glycolaldehyde dimer
-
2,2,2-Trifluoroethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add glycolaldehyde dimer (1.0 equivalent) and anhydrous DCM.
-
Add 2,2,2-trifluoroethylamine (1.1 equivalents) to the suspension, followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Characterization
The identity and purity of the synthesized 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. Spectroscopic data for this compound is available for comparison.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and N-H stretching).
Conclusion
This guide has outlined two robust and scientifically sound strategies for the synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: nucleophilic substitution and reductive amination. While both routes are viable, the choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of this valuable fluorinated building block. As with all chemical syntheses, careful planning, adherence to safety protocols, and thorough characterization of the final product are paramount.
References
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Pelckmans, M., et al. (2019). Glycolaldehyde as a Bio-Based C2 Platform Chemical: Catalytic Reductive Amination of Vicinal Hydroxyl Aldehydes. ACS Catalysis. [Link]
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Wikipedia. 2,2,2-Trifluoroethanol. [Link]
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Mishra, B. K., et al. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. ResearchGate. [Link]
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ResearchGate. Glycolaldehyde as Bio-based C2 Platform Chemical: Catalytic Reductive Amination of vicinal Hydroxyl Aldehydes. [Link]
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Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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National Institutes of Health. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]
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RSC Publishing. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]
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ETDEWEB. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. [Link]
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ResearchGate. Surface thermodynamics of 2-chloroethanol with 2-dimethylaminoethanol and 2-diethylaminoethanol at different temperatures. [Link]
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